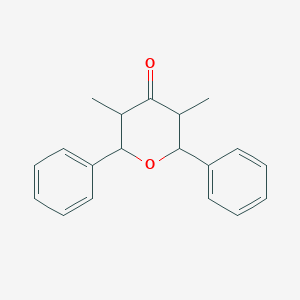
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one is an organic compound with the molecular formula C₁₉H₂₀O₂ and a molecular weight of 280.361 g/mol It is characterized by its oxan-4-one core structure, substituted with two methyl groups at positions 3 and 5, and two phenyl groups at positions 2 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one typically involves the condensation of benzaldehyde with 3-pentanone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxan-4-one ring . The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Crystallization or distillation to obtain the pure compound
Quality Control: Analytical techniques such as HPLC and NMR spectroscopy to ensure product purity and consistency
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-4-one ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to induce or inhibit signaling pathways.
Alter Gene Expression: Influence the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one can be compared with other similar compounds, such as:
3,5-Dimethyl-2,6-diphenylpyran-4-one: Similar structure but with a pyran ring instead of an oxan ring.
3,5-Dimethyl-2,6-diphenylfuran-4-one: Contains a furan ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific oxan-4-one core structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
52186-16-0 |
|---|---|
Molekularformel |
C19H20O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
3,5-dimethyl-2,6-diphenyloxan-4-one |
InChI |
InChI=1S/C19H20O2/c1-13-17(20)14(2)19(16-11-7-4-8-12-16)21-18(13)15-9-5-3-6-10-15/h3-14,18-19H,1-2H3 |
InChI-Schlüssel |
RNIDGKHRURDCDH-UHFFFAOYSA-N |
SMILES |
CC1C(OC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(OC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
52186-16-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















